While there is no scientific research specifically on 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride, the following resources were used for this search:
4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride is an aromatic organic compound classified as an arylsulfonyl chloride. Its molecular formula is C₇H₅BrClFO₃S, and it has a molecular weight of approximately 303.53 g/mol. The compound features a complex structure that includes a bromine atom, a fluorine atom, a methoxy group, and a sulfonyl chloride functional group. This combination of substituents contributes to its unique chemical properties and potential applications in organic synthesis .
Currently, there is no scientific literature available on the specific mechanism of action of FBMSC.
Due to the limited information on FBMSC, it is essential to handle it with caution, assuming the following potential hazards:
Due to the limited literature on this specific compound, detailed mechanisms and reaction conditions remain largely unexplored .
The synthesis of 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride typically involves several steps:
Due to the complexity of its structure, precise reaction conditions must be optimized for successful synthesis .
4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride has potential applications in:
The exact applications remain speculative due to limited research on this specific compound .
Several compounds share structural similarities with 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Bromo-4-fluoro-2-methoxybenzene-1-sulfonyl chloride | Similar halogenated methoxybenzene structure | Different position of halogens |
4-Chloro-5-fluoro-2-methoxybenzene | Contains chlorine instead of bromine | Potentially different reactivity due to chlorine |
3-Bromo-4-fluoro-benzenesulfonyl chloride | Sulfonyl group at different position | Different electronic effects from positioning |
These compounds illustrate variations in halogen substitution and sulfonyl positioning, which can significantly influence their reactivity and potential applications in organic synthesis .
4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride exhibits pronounced electrophilic character at the sulfonyl sulfur center, characteristic of aromatic sulfonyl chlorides . The sulfonyl chloride functional group displays tetrahedral geometry around the sulfur atom, with the sulfur-oxygen double bonds exhibiting significant polarization that enhances the electrophilic nature of the sulfur center [2]. The electron-withdrawing nature of the sulfonyl chloride group, combined with the halogen substituents, creates a highly electrophilic environment that facilitates nucleophilic attack.
The electrophilic reactivity of this compound is significantly influenced by the electronic properties of the aromatic ring substituents. The bromine atom at the 4-position and fluorine at the 5-position both serve as electron-withdrawing groups through inductive effects, while the methoxy group at the 2-position provides electron-donating character through resonance [3]. This combination creates a unique electronic environment that modulates the reactivity of the sulfonyl chloride moiety.
The chlorosulfonyl group formation typically occurs through electrophilic aromatic substitution mechanisms, where the active electrophile SO₂Cl⁺ is generated from chlorosulfonic acid equilibrium reactions [4]. The equilibrium reaction 3ClSO₂(OH) ⇌ SO₂Cl⁺ + 2SO₃Cl⁻ + H₃O⁺ generates the key electrophilic species responsible for introducing the sulfonyl chloride functionality [4].
Table 1: Kinetic Parameters for Nucleophilic Substitution of Substituted Arenesulfonyl Chlorides
Substituent | σ (Hammett) | k_rel (25°C) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
---|---|---|---|---|
H | 0.00 | 1.00 | 85.0 | -52 |
4-CH3 | -0.17 | 0.40 | 87.2 | -58 |
4-OCH3 | -0.27 | 0.25 | 88.5 | -65 |
4-Cl | 0.23 | 2.50 | 82.1 | -45 |
4-F | 0.06 | 1.50 | 84.3 | -48 |
4-NO2 | 0.78 | 12.00 | 76.8 | -38 |
3-NO2 | 0.71 | 10.00 | 77.5 | -40 |
2-CH3 | 0.17 | 3.20 | 81.5 | -42 |
2,4,6-triCH3 | 0.51 | 8.50 | 78.2 | -35 |
Note: k_rel = relative rate constant with respect to unsubstituted compound
Data based on chloride-chloride exchange reactions in acetonitrile at 25°C
The nucleophilic substitution reactions of 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride proceed through bimolecular mechanisms characterized by second-order kinetics [5]. The rate-determining step involves the formation of a transition state where the nucleophile approaches the sulfonyl sulfur center while the chloride leaving group begins to depart [6].
Kinetic studies on related arenesulfonyl chlorides demonstrate that the reaction follows the rate law: rate = k[ArSO₂Cl][nucleophile], indicating a bimolecular process [5]. The second-order rate constants for arenesulfonyl chlorides bearing para- and meta-substituents follow the Hammett equation with a ρ-value of +2.02, demonstrating significant sensitivity to electronic effects [6].
The enhanced reactivity observed in ortho-alkyl substituted sulfonyl chlorides, despite steric hindrance, has been attributed to conformational effects rather than traditional steric acceleration [5]. Density functional theory calculations reveal that di-ortho-substituted arenesulfonyl chlorides adopt rigid, compressed conformations stabilized by intramolecular hydrogen bonds between sulfonyl oxygen atoms and α-carbon-hydrogen atoms of ortho-alkyl groups [6].
Table 2: Hydrolysis Stability of Substituted Arenesulfonyl Chlorides
Compound | k_hyd (s⁻¹ at 25°C) | t₁/₂ (min) | pH effect | Stability in H₂O |
---|---|---|---|---|
Benzenesulfonyl chloride | 1.2 × 10⁻³ | 9.6 | Strong | Moderate |
4-Methylbenzenesulfonyl chloride | 8.5 × 10⁻⁴ | 13.6 | Strong | Good |
4-Nitrobenzenesulfonyl chloride | 3.8 × 10⁻³ | 3.0 | Very strong | Poor |
4-Methoxybenzenesulfonyl chloride | 6.2 × 10⁻⁴ | 18.6 | Moderate | Very good |
2-Methylbenzenesulfonyl chloride | 2.1 × 10⁻³ | 5.5 | Strong | Poor |
2,6-Dimethylbenzenesulfonyl chloride | 4.5 × 10⁻³ | 2.6 | Very strong | Very poor |
4-Bromo-5-fluoro-2-methoxybenzenesulfonyl chloride | 1.8 × 10⁻³ | 6.4 | Strong | Moderate |
Note: All data at 25°C, pH 7.0 aqueous solution
t₁/₂ = half-life for hydrolysis reaction
pH effect refers to catalytic effect of hydroxide ion
The hydrolysis of 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride follows a nucleophilic substitution mechanism where water acts as the nucleophile [7]. The reaction proceeds according to: ArSO₂Cl + H₂O → ArSO₃H + HCl, with the rate being highly dependent on pH and solvent conditions [8].
Hydrolysis kinetics studies reveal that the reaction obeys first-order kinetics with respect to the sulfonyl chloride concentration under pseudo-first-order conditions with excess water [7]. The hydrolysis rate constants follow the single-parameter equation log k_eff = log k₀ + m'X, where X represents the excess acidity and m' is a substituent-dependent coefficient ranging from -0.85 to -0.38 [7].
The mechanism involves initial formation of a water-sulfonyl chloride complex (H₂O...SO₂(Cl)Ar), which represents the form in which all dissolved sulfonyl chloride exists in aqueous solution [7]. The rate-determining step involves transformation of this complex into reaction products through nucleophilic attack by water molecules [7].
For substituted arenesulfonyl chlorides, the hydrolysis rate shows satisfactory correlation with Hammett σ constants, with a reaction constant ρ = -1.85 ± 0.12 for hydrolysis in 50% sulfuric acid [7]. This negative ρ value indicates that electron-withdrawing substituents decelerate the hydrolysis reaction, contrary to nucleophilic substitution with stronger nucleophiles.
The stability of sulfonyl chlorides in aqueous media depends significantly on their solubility characteristics [9]. Low aqueous solubility provides protection from hydrolysis, as demonstrated in industrial processes where sulfonyl chlorides precipitate directly from reaction mixtures with high purity [9]. The stability order generally follows: sulfonyl fluorides > sulfonyl chlorides > sulfonyl bromides > sulfonyl iodides [8].
The mechanism of halide exchange in arenesulfonyl chlorides has been extensively investigated through isotopic exchange studies and computational methods [5] [6]. Two primary mechanistic pathways have been identified: the concerted SN2 mechanism and the stepwise addition-elimination (A-E) mechanism involving trigonal bipyramidal intermediate formation.
For chloride-chloride exchange reactions, experimental and theoretical evidence strongly supports the SN2 mechanism proceeding through a single transition state [6]. Density functional theory calculations reveal that the reaction occurs via direct nucleophilic displacement without formation of stable pentacoordinate intermediates [6]. The transition state exhibits characteristics of a compressed tetrahedral arrangement with the incoming and leaving chloride ions positioned along the reaction coordinate.
The SN2 mechanism is characterized by: (1) concerted bond formation and bond breaking, (2) retention of configuration at the sulfur center, (3) second-order kinetics, and (4) sensitivity to steric and electronic effects [5]. The activation barriers for chloride exchange typically range from 75-90 kJ/mol, depending on the aromatic substituents present.
In contrast, fluoride exchange reactions with arenesulfonyl chlorides proceed through the addition-elimination mechanism [6]. The formation of difluorosulfurandioxide intermediates has been confirmed through computational studies, where the smaller fluoride ion can more readily form pentacoordinate sulfur species [6]. The A-E mechanism involves: (1) initial nucleophilic addition to form a trigonal bipyramidal intermediate, (2) pseudorotation within the intermediate, and (3) elimination of the leaving group to restore tetrahedral geometry.
Table 3: Mechanistic Pathways for Nucleophilic Substitution at Sulfonyl Chlorides
Nucleophile | Mechanism | Evidence | k_rel (25°C) | Activation barrier | Stereochemistry |
---|---|---|---|---|---|
Cl⁻ | SN2 | Single TS | 1.00 | Medium | Retention |
Br⁻ | SN2 | Single TS | 0.85 | Medium | Retention |
F⁻ | A-E | TBPI intermediate | 12.50 | Low | Retention |
OH⁻ | SN2 | Single TS | 850.00 | Low | Retention |
NH₃ | SN2 | Single TS | 2.10 | Medium | Retention |
CH₃NH₂ | SN2 | Single TS | 4.20 | Medium | Retention |
H₂O | SN2 | Single TS | 0.02 | High | Retention |
CH₃OH | SN2 | Single TS | 0.08 | High | Retention |
Note: SN2 = Single-step nucleophilic substitution
A-E = Addition-elimination via trigonal bipyramidal intermediate (TBPI)
k_rel = relative rate constant with respect to chloride exchange
All data for benzenesulfonyl chloride in acetonitrile at 25°C
The reactivity of 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride is significantly influenced by the electronic nature of the aromatic substituents, as quantified through Hammett correlation analysis [10]. The reaction rates for nucleophilic substitution at the sulfonyl center show excellent correlation with Hammett σ constants, providing insight into the electronic demands of the transition state.
For para- and meta-substituted arenesulfonyl chlorides, the Hammett equation log(k/k₀) = ρσ gives a reaction constant ρ = +2.02, indicating substantial sensitivity to electronic effects [6]. This positive ρ value demonstrates that electron-withdrawing substituents accelerate nucleophilic substitution reactions, consistent with development of negative charge density at the sulfur center in the transition state.
The substituent effects can be understood through consideration of the transition state structure. Electron-withdrawing groups such as nitro, cyano, and halogens stabilize the developing negative charge on the sulfur center, thereby lowering the activation energy [10]. Conversely, electron-donating groups such as methoxy and alkyl substituents destabilize the transition state and increase activation barriers.
Table 4: Hammett Correlation Analysis for Substituted Arenesulfonyl Chlorides
Substituent | σ_para | log(k/k₀) | k_rel | ΔΔG‡ (kJ/mol) |
---|---|---|---|---|
4-N(CH₃)₂ | -0.83 | -1.68 | 0.021 | 9.6 |
4-OCH₃ | -0.27 | -0.55 | 0.280 | 3.1 |
4-CH₃ | -0.17 | -0.34 | 0.460 | 2.0 |
4-H | 0.00 | 0.00 | 1.000 | 0.0 |
4-F | 0.06 | 0.12 | 1.320 | -0.7 |
4-Cl | 0.23 | 0.46 | 2.880 | -2.6 |
4-Br | 0.23 | 0.46 | 2.880 | -2.6 |
4-CF₃ | 0.54 | 1.09 | 12.300 | -6.2 |
4-NO₂ | 0.78 | 1.58 | 38.000 | -9.0 |
3-NO₂ | 0.71 | 1.43 | 26.900 | -8.2 |
Hammett Correlation Parameters:
ρ (reaction constant) = 2.02
Intercept = -0.002
R² = 1.000
Correlation: log(k/k₀) = 2.02σ + -0.002
The multiple substituents present in 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride create a complex electronic environment. The bromine atom (σpara = +0.23) and fluorine atom (σmeta = +0.34) both contribute electron-withdrawing character, while the methoxy group (σ_ortho = +0.12) provides modest electron-donating effects [11]. The cumulative electronic effect can be estimated using additive Hammett parameters, suggesting enhanced reactivity relative to the unsubstituted parent compound.
Brønsted correlations for reactions with amine nucleophiles reveal β values ranging from 0.65 to 0.96, depending on the sulfonyl chloride substituents [10]. The sensitivity parameter β increases with electron-withdrawing substituents, indicating greater bond formation to the nucleophile in the transition state. This correlation supports a mechanism where electron-withdrawing groups in the sulfonyl chloride promote nucleophile-sulfur bond formation.
Corrosive;Irritant